N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide
Description
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide is a heterocyclic compound featuring a partially saturated quinoline core (3,4-dihydro-1(2H)-quinoline) substituted with a carbothioamide (-C(=S)-NH-) group at position 1 and a 4-fluorophenyl moiety at the N-position. This structure combines a bicyclic aromatic system with sulfur-containing and fluorinated substituents, which may influence its physicochemical properties (e.g., lipophilicity, electronic effects) and biological activity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVDFMUCXKBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide typically involves the reaction of 4-fluoroaniline with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives .
Scientific Research Applications
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Halogen Substituent Effects: Fluorine vs. Other Halogens
Evidence from N-substituted maleimides (e.g., N-(4-fluorophenyl)maleimide) indicates that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency toward monoacylglycerol lipase (MGL), with IC50 values ranging narrowly (4.34–7.24 μM) . This suggests that electronic effects (e.g., electronegativity) may outweigh steric considerations in these systems. For N-(4-fluorophenyl)-3,4-dihydroquinolinecarbothioamide, the para-fluorine substituent likely enhances metabolic stability and bioavailability compared to non-halogenated aryl groups, a common strategy in medicinal chemistry. However, direct comparisons with chloro- or bromo-substituted quinolinecarbothioamides are absent in the evidence, necessitating caution in extrapolation.
Core Heterocycle Variations: Quinoline vs. Thienoquinoline/Naphthyridine
- Thienoquinoline Derivatives: The compound 3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () replaces the quinoline core with a thienoquinoline system and substitutes carbothioamide with carboxamide. The sulfur atom in the thiophene ring may alter electronic distribution and binding interactions compared to the fully aromatic quinoline core.
- Naphthyridine Derivatives: N3-aryl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides () feature a nitrogen-rich naphthyridine core, which could enhance hydrogen-bonding interactions with biological targets.
Functional Group Differences: Carbothioamide vs. Carboxamide
Carbothioamides (-C(=S)-NH-) exhibit greater lipophilicity and altered hydrogen-bonding capacity compared to carboxamides (-C(=O)-NH-). For example, in , maleimide derivatives with carboxamide groups show moderate MGL inhibition, but the thioamide variant of the target compound could enhance membrane permeability or enzyme binding via sulfur’s polarizability.
Biological Activity
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide, a compound characterized by its unique quinoline structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Chemical Formula : C16H15FN2S
- Molecular Weight : 286.37 g/mol
- CAS Number : 315248-85-2
The compound features a fluorinated phenyl group attached to a quinoline backbone, which is known to influence its biological activity through interactions with various molecular targets.
Biological Activity Overview
This compound exhibits several biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail these activities based on recent research findings.
Antiviral Activity
Research has indicated that compounds similar to this compound can act as effective antiviral agents. For instance, compounds within the quinoline family have shown activity against herpes viruses, suggesting potential applications in treating viral infections .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The compound's structure allows for binding to enzymes and receptors that are critical in disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral | Herpes simplex virus | Not specified | |
| Antimicrobial | Staphylococcus aureus | 0.5 mg/mL | |
| Anticancer | MCF-7 breast cancer cells | 10 µM |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited notable activity against Staphylococcus aureus with an IC50 value of 0.5 mg/mL. This finding positions it as a potential candidate for developing new antimicrobial therapies .
Case Study: Anticancer Activity
In a recent investigation into the anticancer properties of related quinoline derivatives, this compound was shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests that the compound could be further developed as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
